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Compound of Interest

Compound Name: Atrazine

Cat. No.: B1667683

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such
as corn, sugarcane, and sorghum.[1][2] Its widespread application, chemical stability, and
relatively high water solubility contribute to its potential to contaminate soil and water
resources.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have
established a Maximum Contaminant Level (MCL) for atrazine in drinking water, which is not to
exceed 3 parts per billion (ppb).[3][4][5] Consequently, rapid, sensitive, and cost-effective
methods for monitoring atrazine levels in environmental samples are crucial.

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful tool for the rapid
screening of atrazine in various matrices, particularly water samples.[4][6] This immunoassay
technique offers high sensitivity and specificity, allowing for the quantitative detection of
atrazine in a fraction of the time and cost associated with traditional chromatographic methods
like Gas Chromatography/Mass Spectrometry (GC/MS) or High-Performance Liquid
Chromatography (HPLC).[3]

Principle of the Assay

The most common format for atrazine ELISA is a direct competitive assay.[4][6] This method is
based on the competition between atrazine present in the sample and a fixed amount of
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atrazine-enzyme conjugate for a limited number of binding sites on anti-atrazine antibodies
coated onto the wells of a microtiter plate.[1][3][4]

The assay proceeds as follows:

Competition: The sample containing atrazine and the atrazine-enzyme conjugate are added
to the antibody-coated wells. They compete for binding to the immobilized antibodies.

e Incubation: During incubation, the amount of atrazine-enzyme conjugate that binds to the
antibody is inversely proportional to the concentration of atrazine in the sample.[1][3][4]

e Washing: Unbound atrazine and atrazine-enzyme conjugate are washed away.

o Substrate Addition: A chromogenic substrate is added to the wells. The enzyme part of the
bound conjugate catalyzes the conversion of the substrate into a colored product.[3][7]

o Detection: The intensity of the color produced is measured using a microplate reader. A
higher concentration of atrazine in the sample results in less bound enzyme conjugate and,
therefore, a weaker color signal.[1][3][4] The atrazine concentration in the sample is then
determined by comparing the signal to a standard curve.[1]

Data Presentation

The performance of atrazine ELISA kits is characterized by several key parameters, which are
summarized in the table below. The data presented is a synthesis from various commercially
available kits and research findings.
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Parameter Typical Value/Range Reference
Limit of Detection (LOD) 0.01 - 0.05 ng/mL [31141[8]
Working Range 0.05 - 5.0 ng/mL [3]
Midpoint of the test (50% B/Bo) ~0.5- 0.7 ng/mL [31[4]

o Standards: <10%, Samples:
Reproducibility (CV%) [3][4]

<15%

Assay Time <1 hour [31[4]

Water (drinking, ground,
Sample Type . [31141[6]1[71[9][10]
surface), Soil extracts

] Often not required for water
Sample Preparation [31[41[6]
samples

Cross-Reactivity Profile:

The specificity of the anti-atrazine antibodies determines the cross-reactivity with other
structurally related triazine herbicides.

Cross-Reactivity (%) - Kit

Compound Cross-Reactivity (%) - Kit A
Atrazine 100 100
Propazine 81 96
Simazine 6.9 14.3
Ametryn 3.9 15
Terbuthylazine 1.0 0.33
Deethylatrazine 1.3 3.08
Hydroxyatrazine 1.8 0.01
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Data compiled from product information of commercially available kits.[3][4] It is important to
note that cross-reactivity with other triazines can lead to an overestimation of atrazine
concentration.

Experimental Protocols

The following is a generalized protocol for the determination of atrazine in water samples using
a competitive ELISA kit. Researchers should always refer to the specific instructions provided
with their chosen kit.

Materials:

o Atrazine ELISA Kit (containing antibody-coated microtiter plate, atrazine standards,
atrazine-enzyme conjugate, wash buffer concentrate, substrate solution, and stop solution)

[11[2]
« Distilled or deionized water
e Precision pipettes and tips
o Microtiter plate reader capable of reading absorbance at 450 nm[1]
e Timer
o Absorbent paper
Assay Procedure:

+ Reagent Preparation: Allow all kit components to reach room temperature (20-25°C) before
use.[3][4] Prepare the wash buffer by diluting the concentrate with distilled or deionized water
as instructed in the kit manual.[1]

o Standard and Sample Addition: Add 50 pL of each atrazine standard, control, and unknown
sample to the appropriate wells of the antibody-coated microtiter plate.[1] It is recommended
to run all standards and samples in duplicate.

e Enzyme Conjugate Addition: Add 100 pL of the atrazine-enzyme conjugate to each well.[1]
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 Incubation: Gently mix the contents of the plate by rotating it on the benchtop for 30
seconds.[3] Cover the plate and incubate for 40 minutes at room temperature.[1]

» Washing: After incubation, discard the contents of the wells. Wash the plate three times with
250 pL of the diluted wash buffer per well.[3] After the final wash, invert the plate and tap it
firmly on absorbent paper to remove any remaining wash buffer.

o Substrate Addition: Add 100 L of the substrate solution to each well.[1][3]

o Color Development: Incubate the plate for 20 minutes at room temperature, protected from
direct sunlight.[1][3] A blue color will develop.

o Stopping the Reaction: Add 50 pL of the stop solution to each well.[1][3] The color will
change from blue to yellow.

o Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate
reader within 10 minutes of adding the stop solution.[4]

Data Analysis:
» Calculate the average absorbance for each set of standards, controls, and samples.

o Calculate the percentage of inhibition for each standard and sample using the following
formula: % Inhibition = 100 - [(Absorbance of standard or sample / Absorbance of zero
standard) x 100][1]

e Construct a standard curve by plotting the % Inhibition on the y-axis against the
corresponding atrazine concentration on a logarithmic x-axis.[1]

o Determine the concentration of atrazine in the samples by interpolating their % Inhibition
values from the standard curve.[1][3] Samples with concentrations higher than the highest
standard must be diluted and re-analyzed.[3]

Visualizations
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Caption: Experimental workflow for atrazine screening using ELISA.

Caption: Principle of competitive ELISA for atrazine detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Rapid Atrazine Screening Using
Enzyme-Linked Immunosorbent Assay (ELISA)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1667683#using-enzyme-linked-
immunosorbent-assay-elisa-for-rapid-atrazine-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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